5-[6-(1,2-Oxazolidin-2-yl)pyridin-3-yl]-3-(phenoxymethyl)-1,2,4-oxadiazole
Overview
Description
5-[6-(1,2-Oxazolidin-2-yl)pyridin-3-yl]-3-(phenoxymethyl)-1,2,4-oxadiazole is a complex organic compound that features a combination of oxazolidine, pyridine, and oxadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(1,2-Oxazolidin-2-yl)pyridin-3-yl]-3-(phenoxymethyl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the oxazolidine ring, the pyridine ring, and the oxadiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[6-(1,2-Oxazolidin-2-yl)pyridin-3-yl]-3-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-[6-(1,2-Oxazolidin-2-yl)pyridin-3-yl]-3-(phenoxymethyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[6-(1,2-Oxazolidin-2-yl)pyridin-3-yl]-3-(phenoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-5-phenyl-1,3-oxazolidin-2-yl)pyridine: Shares the oxazolidine and pyridine moieties but lacks the oxadiazole ring.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a pyridine ring but differs in other structural aspects.
Uniqueness
5-[6-(1,2-Oxazolidin-2-yl)pyridin-3-yl]-3-(phenoxymethyl)-1,2,4-oxadiazole is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[6-(1,2-oxazolidin-2-yl)pyridin-3-yl]-3-(phenoxymethyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-5-14(6-3-1)22-12-15-19-17(24-20-15)13-7-8-16(18-11-13)21-9-4-10-23-21/h1-3,5-8,11H,4,9-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHPMXMIXVIBQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C2=NC=C(C=C2)C3=NC(=NO3)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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